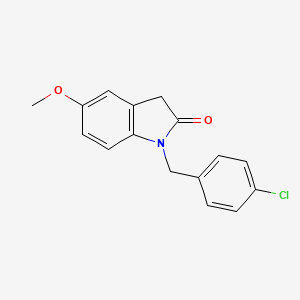![molecular formula C20H18N4S B13372528 N-[4-(9H-beta-carbolin-1-yl)phenyl]-N'-ethylthiourea](/img/structure/B13372528.png)
N-[4-(9H-beta-carbolin-1-yl)phenyl]-N'-ethylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(9H-beta-carbolin-1-yl)phenyl]-N’-ethylthiourea is a compound that belongs to the class of beta-carboline alkaloids. Beta-carbolines are a group of naturally occurring and synthetic indole-containing heterocyclic compounds. These compounds are known for their diverse biological activities and pharmacological potential, making them of significant interest in various fields of scientific research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(9H-beta-carbolin-1-yl)phenyl]-N’-ethylthiourea typically involves the reaction of 9H-beta-carboline derivatives with phenyl isothiocyanate under specific conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the addition of a base like triethylamine to facilitate the reaction .
Industrial Production Methods
This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the desired compound in high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-(9H-beta-carbolin-1-yl)phenyl]-N’-ethylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amines .
Applications De Recherche Scientifique
N-[4-(9H-beta-carbolin-1-yl)phenyl]-N’-ethylthiourea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex beta-carboline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[4-(9H-beta-carbolin-1-yl)phenyl]-N’-ethylthiourea involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors in the brain, influencing neurotransmitter activity and modulating various signaling pathways. This interaction can lead to a range of pharmacological effects, including anxiolytic, sedative, and anticonvulsant activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Acetyl-beta-carboline: A natural product with similar pharmacological properties.
4-(9H-beta-carbolin-1-yl)-4-oxo-butyric acid: Another beta-carboline derivative with potential biological activities
Uniqueness
N-[4-(9H-beta-carbolin-1-yl)phenyl]-N’-ethylthiourea is unique due to its specific structural features, which confer distinct biological activities and pharmacological potential. Its thiourea group, in particular, plays a crucial role in its interaction with molecular targets, differentiating it from other beta-carboline derivatives .
Propriétés
Formule moléculaire |
C20H18N4S |
|---|---|
Poids moléculaire |
346.5 g/mol |
Nom IUPAC |
1-ethyl-3-[4-(9H-pyrido[3,4-b]indol-1-yl)phenyl]thiourea |
InChI |
InChI=1S/C20H18N4S/c1-2-21-20(25)23-14-9-7-13(8-10-14)18-19-16(11-12-22-18)15-5-3-4-6-17(15)24-19/h3-12,24H,2H2,1H3,(H2,21,23,25) |
Clé InChI |
PZOPPFBKDUHTQX-UHFFFAOYSA-N |
SMILES canonique |
CCNC(=S)NC1=CC=C(C=C1)C2=NC=CC3=C2NC4=CC=CC=C34 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(1-Benzofuran-2-yl)-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372446.png)
![Methyl 2-(ethylamino)-4-methyl-5-[4-(methylsulfonyl)benzoyl]-3-thiophenecarboxylate](/img/structure/B13372454.png)
![5-amino-1-[4,6-bis(cyclohexylamino)-1,3,5-triazin-2-yl]-1H-pyrazole-4-carbonitrile](/img/structure/B13372467.png)
![N-dibenzo[b,d]furan-3-yl-N'-propionylthiourea](/img/structure/B13372471.png)


![2-amino-4-(2,4-dichlorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carbonitrile](/img/structure/B13372502.png)
![3-(3,4-Dimethoxybenzyl)-6-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372522.png)
![4-Chlorophenyl {3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl sulfide](/img/structure/B13372529.png)
![N-{4-[2-(1-piperidinyl)ethoxy]phenyl}-1-(1H-tetraazol-1-yl)cyclohexanecarboxamide](/img/structure/B13372536.png)
![3-(1-Benzofuran-2-yl)-6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372541.png)
![2-(Diethylamino)ethyl 4-{[4-(dimethylamino)benzoyl]amino}benzoate](/img/structure/B13372545.png)
![[2-({[2-(4-Methoxyphenyl)ethyl]amino}methyl)phenoxy]acetic acid](/img/structure/B13372547.png)
![3-(3,4-Dimethoxybenzyl)-6-(3,4-dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372555.png)
